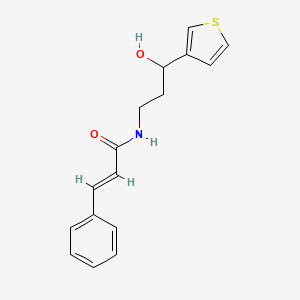
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene . It is a part of the thiophene family, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide includes a thiophene ring, a secondary amide, a secondary alcohol, and a hydroxyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique
Anticonvulsant Activity
Cinnamamide derivatives have been studied for their anticonvulsant properties, demonstrating significant activity in this area. A study highlighted the importance of certain molecular fragments in these compounds for their anticonvulsant effectiveness, suggesting that the N-atom substituent plays a crucial role in their activity. Specifically, it was found that combining an electron-donor atom with a hydrogen atom in the substituent ensures appropriate interactions with the molecular target, contributing to the compounds' anticonvulsant properties (Żesławska et al., 2017).
Antidepressant-Like Action
The synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives have revealed their potential antidepressant-like action. Pharmacological results showed that certain derivatives significantly reduced immobility time in mice, indicative of their antidepressant-like action. This suggests that these compounds could be promising in the study of antidepressants (Deng et al., 2011).
Antioxidant Activities
Research into 3,5-dialkoxy-4-hydroxycinnamamides has shown that these compounds exhibit excellent lipid peroxidation inhibitory activities, with certain cinnamamides displaying enhanced inhibition based on the length of their alkoxy groups. This indicates their potential as antioxidants, which could have various therapeutic applications (Kang et al., 2008).
Atopic Dermatitis Effects
A study on the effects of cinnamamides on atopic dermatitis (AD) showed that oral administration of these compounds ameliorated symptoms of AD in mice. This included a reduction in epidermal and dermal thickness as well as mast cell infiltration. The cinnamamides also suppressed serum immunoglobulin levels and expression of T-helper cytokines, suggesting their potential as anti-AD agents (Choi et al., 2019).
Orientations Futures
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVUMWWNGWTJW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)
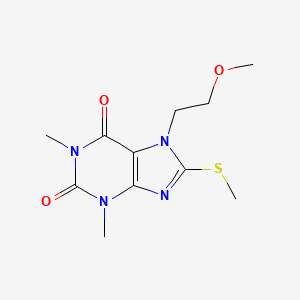
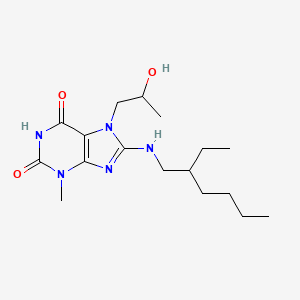
![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)
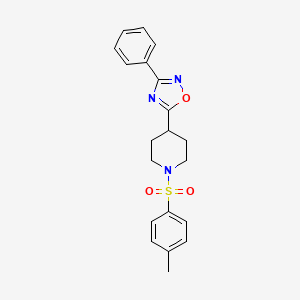
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)
![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)
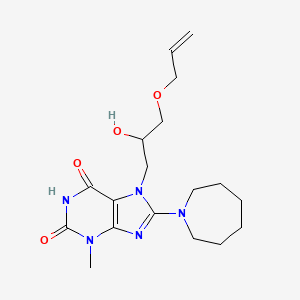
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)


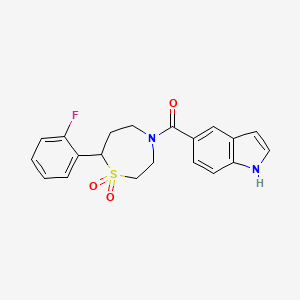
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)